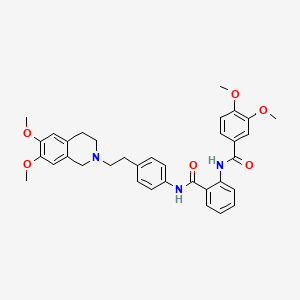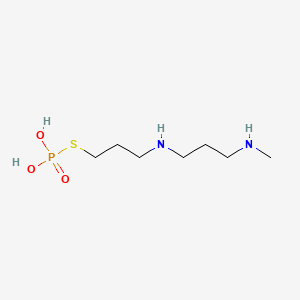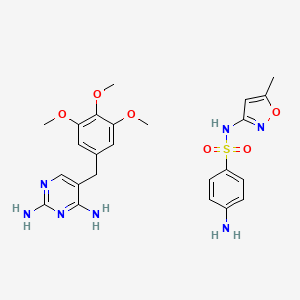
コトトリモキサゾール
説明
コトリモキサゾールは、スルファメトキサゾールとトリメトプリムの2つの抗菌剤を固定量で組み合わせた薬剤です。 この組み合わせは、尿路感染症、呼吸器感染症、消化器感染症など、さまざまな細菌感染症の治療に広く使用されています 。スルファメトキサゾールはスルホンアミド系抗生物質であり、トリメトプリムはジヒドロ葉酸還元酵素阻害剤です。 これらは共同して、細菌の増殖と複製に不可欠なテトラヒドロ葉酸の生合成における連続的なステップを阻害します .
合成経路と反応条件:
スルファメトキサゾール: 3-アミノ-5-メチルイソキサゾールとp-アセトアミドベンゼンスルホニルクロリドを反応させて合成し、その後、アセチル基を除去するために加水分解します.
トリメトプリム: 3,4,5-トリメトキシベンズアルデヒドと2,4-ジアミノ-5-(ブロモメチル)ピリミジンを縮合反応させて合成します.
工業的生産方法:
直接圧縮法: コトリモキサゾール錠剤は、しばしばクロスポビドンなどの半合成のスーパー崩壊剤とその他の賦形剤を用いて直接圧縮によって調製されます。この方法は、用量均一性、安定性、および低い生産コストを保証します。
反応の種類:
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
溶媒: メタノール、エタノール、水。
生成される主要な生成物:
酸化生成物: スルファメトキサゾールのヒドロキシルアミン誘導体。
還元生成物: トリメトプリムから生成されるアミン。
作用機序
コトリモキサゾールは、細菌のテトラヒドロ葉酸生合成における2つの連続したステップを阻害することで効果を発揮します:
スルファメトキサゾール: ジヒドロプテロ酸シンターゼという酵素を阻害し、パラアミノ安息香酸からジヒドロ葉酸の生成を阻害します.
これらの作用により、細菌の増殖と複製に不可欠な核酸とタンパク質の合成が阻害されます .
類似の化合物
メトロニダゾール: 嫌気性細菌と寄生虫に効果的な抗生物質です.
シプロフロキサシン: さまざまな感染症の治療に使用されるフルオロキノロン系抗生物質です.
コトリモキサゾールの独自性
科学的研究の応用
コトリモキサゾールは、科学研究において幅広い用途を持っています:
生化学分析
Biochemical Properties
Cotrimoxazole interferes with two consecutive steps in the normal bacterial metabolism of folinic acid . All sulfonamides, including sulfamethoxazole, competitively inhibit the utilization of p-aminobenzoic acid (pABA) in the synthesis of dihydrofolic acid . Trimethoprim blocks the conversion of dihydrofolic acid to tetrahydrofolic acid (folinic acid) by inactivating the enzyme dihydrofolate reductase .
Cellular Effects
Cotrimoxazole’s effects on cells are primarily due to its interference with bacterial metabolism. By inhibiting the synthesis of dihydrofolic acid and the conversion of dihydrofolic acid to tetrahydrofolic acid, Cotrimoxazole disrupts the production of essential biomolecules in bacteria, leading to their death .
Molecular Mechanism
The molecular mechanism of Cotrimoxazole involves the inhibition of two enzymes involved in folate metabolism in bacteria: dihydropteroate synthase (by sulfamethoxazole) and dihydrofolate reductase (by trimethoprim) . This dual inhibition disrupts the synthesis of nucleic acids and proteins in bacteria, leading to cell death .
Temporal Effects in Laboratory Settings
The effects of Cotrimoxazole in laboratory settings are dependent on the concentration of the drug and the duration of exposure . Over time, the drug’s effects may diminish as the bacteria develop resistance .
Dosage Effects in Animal Models
The effects of Cotrimoxazole in animal models are dose-dependent . Higher doses result in more significant inhibition of bacterial growth, but may also lead to adverse effects .
Metabolic Pathways
Cotrimoxazole is involved in the folate metabolism pathway in bacteria . It inhibits the enzymes dihydropteroate synthase and dihydrofolate reductase, disrupting the synthesis of dihydrofolic acid and tetrahydrofolic acid, respectively .
Transport and Distribution
Cotrimoxazole is distributed throughout the body after oral administration . It is able to penetrate bacterial cells and exert its effects directly on the enzymes involved in folate metabolism .
Subcellular Localization
Cotrimoxazole does not have a specific subcellular localization as it acts on enzymes that are found throughout the bacterial cell . Its effects are therefore not limited to a specific cellular compartment .
特性
IUPAC Name |
4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3.C10H11N3O3S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2-6H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRJTRPJURQBRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
73306-81-7 | |
| Record name | Benzenesulfonamide, 4-amino-N-(5-methyl-3-isoxazolyl)-, compd. with 5-[(3,4,5-trimethoxyphenyl)methyl]-2,4-pyrimidinediamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73306-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0032233 | |
| Record name | Trimethoprim/sulfamethoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Trimethoprim/sulfamethoxazole ... inhibits sequential steps in the synthesis of tetrahydrofolic acid, an essential metabolic cofactor in the bacterial synthesis of purines, thymidine, glycine, and methionine. Sulfonamides, including sulfamethoxazole, are structural analogues of para-aminobenzoic acid and block the synthesis of dihydropteroic acid, the immediate precursor of dihydrofolic acid, from para-aminobenzoic acid and peridine. Trimethoprim subsequently acts to inhibit the reduction of dihydrofolic acid to the metabolically active tetrahydrofolic acid by the enzyme, dihydrofolate reductase. The most important consequence of this sequential enzymatic inhibition appears to be the interruption of thymidine synthesis., The synergistic interaction between sulfonamide and trimethoprim is thus predictable from their respective mechanisms. There is an optimal ratio of the concentrations of the two agents for synergism, and this is equal to the ratio of the minimal inhibitory concentrations of the drugs acting independently. While this ratio varies for different bacteria, the most effective ratio for the greatest number of microorganisms is 20 parts of sulfamethoxazole to one part of trimethoprim. The combination is formulated to achieve a sulfamethoxazole concentration in vivo 20 times greater than that of trimethoprim. ... The pharmacokinetic properties of the sulfonamide chosen to be in combination with trimethoprim are important, since relative constancy of the concentrations of the two compounds in the body is desired., Trimethoprim/sulfamethoxazole is active in vitro against a variety of gram-negative and gram-postive bacteria. Among aerobic gram-negative enteric bacteria, Escherichia coli, Proteus mirabilis, Salmonella (including Salmonella typhi), Shigella, and Citrobacter are very susceptible. Indole-positive Proteus, Serratia marcescens, Klebsiella pneumoniae, Enterobacter, Providencia stuartii are moderately susceptible., An immunoassay was developed for the detection of sulfamethoxazole reactive IgE antibodies in the sera of patients who experienced life threatening anaphylactic reactions following the ingestion of co-trimoxazole (trimethoprim and sulfamethoxazole). Patients who had significant levels of sulfamethoxazole reactive IgE antibodies in their sera did not have IgE antibodies that reacted with trimethoprim-Sepharose. Inhibition experiments with a number of sulfonamides to determine the fine structural specificities of the sulfamethoxazole reactive IgE antibodies in three patients revealed that sulfamethoxazole and, depending on the serum, sulfamerazine and sulfamethizole, were the most potent inhibitors of IgE binding, whereas the parent sulfonamide, sulfanilamide, was a very poor inhibitor. From a detailed examination of structure-activity relationships, we concluded that the 5-methyl-3-isoxazolyl group on the sulfamethoxazole molecule was the allergenic determinant for all three patients with the 5-methyl group being particularly important for IgE antibody recognition. The assays for the detection of IgE antibodies to sulfamethoxazole and trimethoprim should prove useful for the diagnosis of immediate hypersensitivity to co-trimoxazole and perhaps for monitoring drug therapy in AIDS patients where a high incidence of adverse reactions to co-trimoxazole has been reported. | |
| Record name | TRIMETHOPRIM/SULFAMETHOXAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6780 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
8064-90-2 | |
| Record name | Sulfamethoxazole-trimethoprim mixt. | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=8064-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfamethoxazole mixture with trimethoprim | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008064902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CO-Trimoxazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=618652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimethoprim/sulfamethoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIMETHOPRIM/SULFAMETHOXAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6780 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Cotrimoxazole?
A1: Cotrimoxazole is a combination antimicrobial medication comprised of Trimethoprim and Sulfamethoxazole, typically in a 1:5 ratio. These two components act synergistically to inhibit folate synthesis in bacteria. Sulfamethoxazole competitively inhibits dihydropteroate synthase, an enzyme responsible for incorporating para-aminobenzoic acid (PABA) into dihydropteroic acid, a precursor to folic acid. Trimethoprim, on the other hand, inhibits dihydrofolate reductase, an enzyme that reduces dihydrofolate to tetrahydrofolate, another crucial step in bacterial folate synthesis. [] This dual inhibition effectively disrupts the production of tetrahydrofolic acid, a vital coenzyme required for the synthesis of purines, thymidine, and several amino acids essential for bacterial growth and survival. []
Q2: How does Cotrimoxazole affect humans if it targets folate synthesis?
A2: While Cotrimoxazole targets folate synthesis, it selectively affects the bacterial pathway. Humans cannot synthesize folate and must obtain it from dietary sources. The specific enzymes targeted by Trimethoprim and Sulfamethoxazole differ structurally from their human counterparts, making Cotrimoxazole selectively toxic to bacteria. []
Q3: Can you explain the synergistic effect of Trimethoprim and Sulfamethoxazole in Cotrimoxazole?
A3: Trimethoprim and Sulfamethoxazole target different enzymes in the same metabolic pathway: folate synthesis. By inhibiting two consecutive steps in this pathway, they exert a synergistic effect, meaning their combined effect is greater than the sum of their individual effects. This synergism enhances Cotrimoxazole's bactericidal activity and broadens its spectrum of action. []
Q4: What are the main clinical applications of Cotrimoxazole?
A4: Cotrimoxazole is a widely used antibiotic for treating various infections caused by susceptible bacteria. It is considered a first-line drug for treating non-severe pneumonia in children, according to WHO recommendations. [] It is also effective against a range of organisms and used for the treatment and prophylaxis of several opportunistic infections, particularly in individuals with HIV/AIDS. [, , , ] Some studies have investigated its use in treating chancroid, with promising results compared to other antibiotics. [] Other applications include prophylaxis for Pneumocystis carinii pneumonia (PCP) after liver transplantation [] and as an alternative oral therapy for chronic staphylococcal osteomyelitis. []
Q5: Are there concerns about bacterial resistance to Cotrimoxazole?
A6: Yes, bacterial resistance to Cotrimoxazole is a growing concern, particularly with its widespread use as prophylaxis for opportunistic infections in HIV/AIDS patients. [, , , ] Studies have shown a high prevalence of resistance among common pathogens like Streptococcus pneumoniae and Escherichia coli, especially in settings with high Cotrimoxazole usage. [, ] This resistance development highlights the need for responsible prescribing practices and continuous monitoring of resistance patterns to ensure Cotrimoxazole's continued effectiveness.
Q6: What are the potential adverse effects associated with Cotrimoxazole?
A7: Cotrimoxazole can cause adverse drug reactions (ADRs), with cutaneous and hematological disorders being the most frequently reported. [] The risk of ADRs appears higher in individuals with HIV/AIDS compared to the general population. [] Severe ADRs, while less common, have been reported and necessitate careful monitoring. [] One study reported a high incidence of interstitial pneumonia in patients with diffuse large B-cell lymphoma treated with rituximab-CHOP-14 and pegfilgrastim without Cotrimoxazole prophylaxis, highlighting the importance of considering prophylaxis in specific patient populations. []
Q7: Are there specific patient populations where Cotrimoxazole use requires caution?
A8: Yes, caution is advised when prescribing Cotrimoxazole to certain patient groups. This includes individuals with pre-existing hematological abnormalities, as the drug can interfere with folate metabolism and potentially worsen these conditions. [] In such cases, regular monitoring of hematological parameters is crucial to ensure patient safety. []
Q8: Can Cotrimoxazole interact with other medications?
A9: Yes, Cotrimoxazole can interact with other medications, potentially leading to adverse effects. One notable interaction is with Methotrexate, where the combined antifolate effects can increase the risk of Methotrexate toxicity, including severe bone marrow suppression. [] Therefore, caution is warranted when prescribing Cotrimoxazole to patients already taking Methotrexate.
Q9: What are some future directions for research on Cotrimoxazole?
A9: Future research could focus on:
- Optimizing Cotrimoxazole Prophylaxis Strategies: Investigating alternative dosing regimens or durations to minimize resistance development while maintaining its protective benefits. [, ]
- Understanding Resistance Mechanisms: Further exploring the genetic and biochemical mechanisms underlying bacterial resistance to Cotrimoxazole to develop strategies to combat it. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(phenylmethoxy)phenyl]propyl] dihydrogen phosphate](/img/structure/B1683573.png)
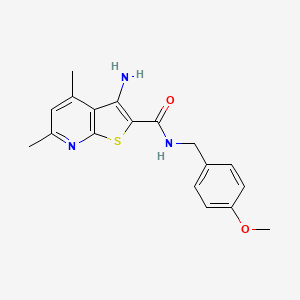
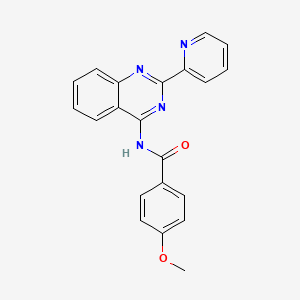
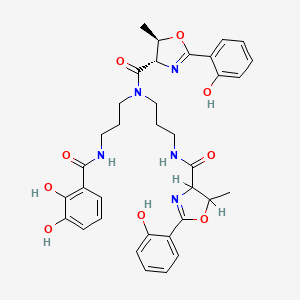


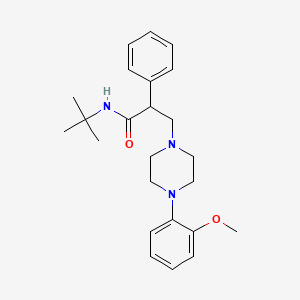

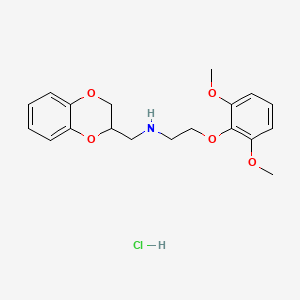
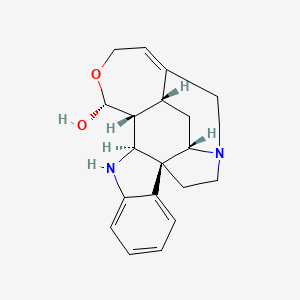
![methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1683589.png)
![methanesulfonic acid;[(11R)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone](/img/structure/B1683592.png)
